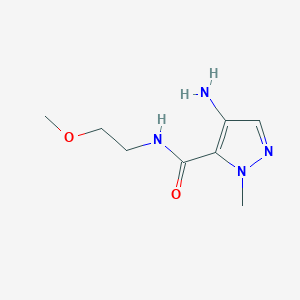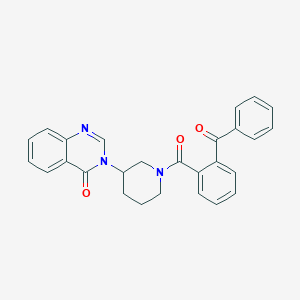
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Cl2N . It is a member of the isoquinolines, a class of organic compounds that are derivatives of the heterocyclic aromatic compound isoquinoline .
Synthesis Analysis
The synthesis of this compound and related compounds often involves cyclization reactions . For example, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-and -4-nitrophenyl)cyclohexanones can undergo cyclocondensation reactions with cyanothioacetamide to yield 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction analysis . This allows for the determination of the compound’s crystal structure, which can provide valuable information about its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, compounds can be converted into corresponding 1– (1-pyrrolyl) derivatives by heating with 2,5-dimethoxytetrahydrofuran in glacial acetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 202.08 g/mol . More detailed information about its properties can be found on databases such as PubChem and ChemicalBook .科学的研究の応用
Inhibition of Phenylethanolamine N-Methyltransferase
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline and its derivatives have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. Notably, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) was identified as a potent inhibitor with potential therapeutic applications. This compound, along with other related derivatives, demonstrates significant inhibitory properties, indicating potential clinical utility (Demarinis et al., 1981).
Chemical Synthesis and Structural Studies
The compound has been involved in various chemical synthesis processes and structural studies. For example, its reactions with the Vilsmeier reagent led to the formation of different chloro aldehydes and naphthyridines. The structural configurations of these compounds were confirmed through spectral data and crystal structure analysis, highlighting its versatility in chemical transformations (Kasturi et al., 1992).
Catalysis and Chemical Transformations
Research has also focused on its use in catalytic processes and chemical transformations. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated sp(3) C-H bond arylation of tetrahydroisoquinolines, including this compound, was described. This method facilitated the synthesis of various compounds via a simple nucleophilic addition reaction under mild conditions, demonstrating its role in facilitating complex chemical reactions (Muramatsu et al., 2013).
Green Chemistry Applications
A novel approach has been explored for the construction of multi-functionalized benzenes using this compound derivatives. This research aimed at synthesizing compounds like 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile and 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile through environmentally friendly methods. This highlights its potential application in green chemistry and the synthesis of bioactive molecules (Damera & Pagadala, 2023).
作用機序
Target of Action
A structurally similar compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is known to be a potent reversible inhibitor of phenylethanolamine n-methyltransferase . This enzyme plays a crucial role in the biosynthesis of epinephrine from norepinephrine.
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially phenylethanolamine n-methyltransferase, and inhibit its function . This inhibition could lead to changes in the levels of neurotransmitters in the body.
Biochemical Pathways
If it acts similarly to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, it may affect the biosynthesis of epinephrine, leading to downstream effects on the sympathetic nervous system .
Result of Action
If it acts similarly to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, it may lead to changes in the levels of certain neurotransmitters, potentially affecting mood, stress response, and other physiological processes .
特性
IUPAC Name |
1,3-dichloro-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZWGPLJMWMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N=C(C=C2C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
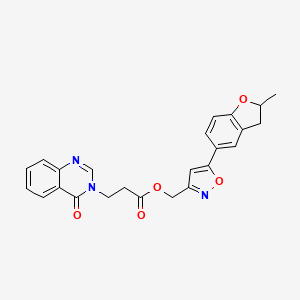
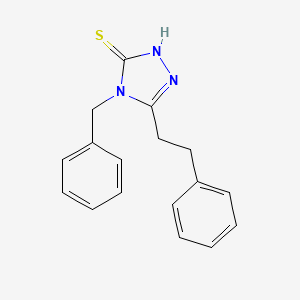
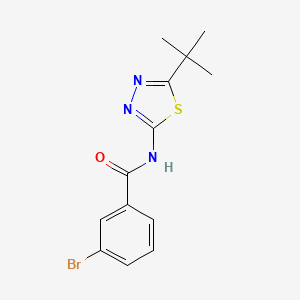
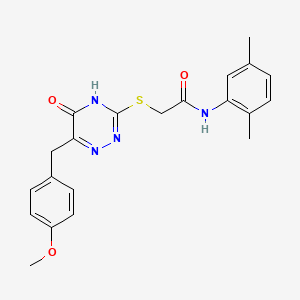

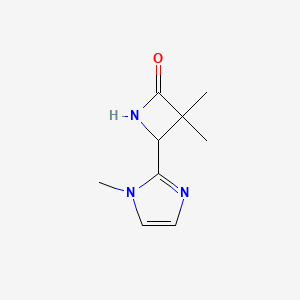
![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)
![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)
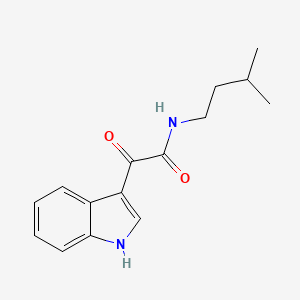

![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)

